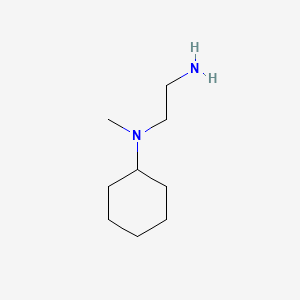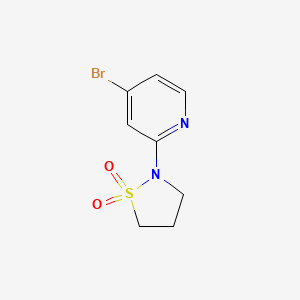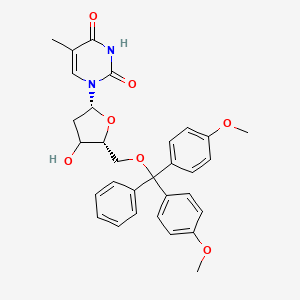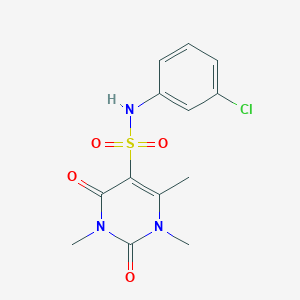
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTUPB, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and glucose metabolism. Specifically, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been found to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells and plays a role in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has a variety of biochemical and physiological effects. In addition to its anticancer and antidiabetic properties, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been found to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve insulin sensitivity in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is that it has been shown to have low toxicity in mice, making it a potentially safe and effective therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is its potential as a cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. Finally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea could be studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in mice.
Métodos De Síntesis
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step reaction process starting with the reaction of 2-aminopyrazole with 3-bromothiophene. The resulting product is then reacted with 2-(thiophen-3-yl)ethanol to form the intermediate product. Finally, the intermediate product is reacted with N,N'-di-tert-butyl-N''-(thiophen-2-ylmethyl)urea to yield 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.
Aplicaciones Científicas De Investigación
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential in treating diabetes, as it has been found to improve glucose tolerance in mice.
Propiedades
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(16-9-13-3-1-7-22-13)17-10-14(12-4-8-21-11-12)19-6-2-5-18-19/h1-8,11,14H,9-10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOXFCSBCRNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)


![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)
![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)
![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)


![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)